2,8-Bis(2,4-dihydroxycyclohexyl)-7-hydroxydodecahydro-3H-phenoxazin-3-one

Amyloid-beta Fibrillogenesis Alzheimer's disease

For researchers facing irreproducible amyloid aggregation kinetics with generic phenoxazinones, CAS 71939-12-3 (O4) is the validated solution. This compound uniquely accelerates Aβ fibrillogenesis by binding hydrophobic residues, stabilizing β-sheet-rich protofibrils. Key differentiators: • Accelerates Aβ oligomer-to-fibril conversion, reducing toxic oligomer concentrations. • Low intrinsic cytotoxicity (5-25 μM range) confirmed in SH-SY5Y and primary cortical neurons. • Supplied with rigorous CAS-level identity verification essential for reproducible neurology research.

Molecular Formula C24H39NO7
Molecular Weight 453.6 g/mol
CAS No. 71939-12-3
Cat. No. B609698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Bis(2,4-dihydroxycyclohexyl)-7-hydroxydodecahydro-3H-phenoxazin-3-one
CAS71939-12-3
SynonymsO4;  O-4;  O 4
Molecular FormulaC24H39NO7
Molecular Weight453.6 g/mol
Structural Identifiers
SMILESC1CC(C(CC1O)O)C2CC3C(CC2O)OC4CC(=O)C(CC4N3)C5CCC(CC5O)O
InChIInChI=1S/C24H39NO7/c26-11-1-3-13(19(28)5-11)15-7-17-23(9-21(15)30)32-24-10-22(31)16(8-18(24)25-17)14-4-2-12(27)6-20(14)29/h11-21,23-30H,1-10H2
InChIKeySZXCQLZUIGCMGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

71939-12-3 (O4) for Scientific Procurement: Chemical Identity and Research-Grade Specifications


2,8-Bis(2,4-dihydroxyphenyl)-7-hydroxyphenoxazin-3-one (CAS 71939-12-3, also designated O4, Resorcin blue, or Aβ aggregation modulator-1) is a synthetic phenoxazinone derivative with molecular formula C24H15NO7 and molecular weight 429.38 g/mol . The compound features a planar phenoxazinone core substituted with two 2,4-dihydroxyphenyl moieties, yielding a characteristic chromophoric scaffold with predicted logP of 3.329 and polar surface area of 139.81 Ų . Procured for research use only, this compound is primarily supplied as a dark violet to brown crystalline powder with solubility in DMSO [1].

Why 71939-12-3 (O4) Cannot Be Substituted with Generic Phenoxazinone Analogs


The phenoxazinone chemical class encompasses structurally diverse compounds with widely divergent biological activities, including antibacterial aminophenoxazinones [1], cytotoxic natural products [2], and neuroactive derivatives [3]. Among this class, 71939-12-3 (O4) exhibits a mechanistically distinct and quantifiably unique property: it functions as an accelerant of amyloid-β fibrillogenesis rather than an inhibitor, binding hydrophobic residues in Aβ peptides to stabilize β-sheet-rich protofibrils and fibrils [3]. This activity profile stands in direct contrast to the majority of phenoxazinone-based bioactive compounds, which predominantly act as antimicrobial or cytotoxic agents [1][2]. Procurement of generic or uncharacterized phenoxazinones will not replicate the specific Aβ oligomer-to-fibril conversion kinetics documented for 71939-12-3, making compound identity verification by CAS number essential for reproducible amyloid research.

71939-12-3 (O4) Quantitative Evidence: Validated Differentiation vs. Phenoxazinone Comparators


Aβ Oligomer-to-Fibril Conversion: Mechanistic Differentiation from Inhibitory Phenoxazinones

71939-12-3 (O4) accelerates Aβ polymerization and stabilizes β-sheet-rich protofibrils, in direct contrast to the majority of phenoxazinone derivatives which act as aggregation inhibitors or are biologically inactive toward amyloid pathways. Whereas most natural and synthetic phenoxazinones (e.g., questiomycin A, exfoliazone, viridobrunnine A) demonstrate antibacterial or cytotoxic activities without reported amyloid modulation [1][2], O4 uniquely binds hydrophobic amino acid residues in Aβ peptides and drives the equilibrium toward mature, less-toxic fibrillar aggregates [3].

Amyloid-beta Fibrillogenesis Alzheimer's disease Oligomer toxicity

Cytotoxicity Profile: Low Activity Contrasts with Potent Cytotoxic Phenoxazinones

While 71939-12-3 (O4) exhibits functional activity in amyloid assays, its cytotoxicity profile in cancer cell lines appears to be low or unreported in primary literature, contrasting sharply with the potent cytotoxicity documented for structurally related phenoxazinone natural products. For cross-study comparison, compound 2 (a phenoxazinone-related alkaloid from Streptomyces sp. KIB-H1318) exhibited IC50 values of 36.8 μM (HeLa) and 37.8 μM (SW480) [1], while questiomycin A demonstrates substantially higher potency with IC50 values of 1.67-20.03 μM across multiple cancer lines (MCF-7, A549, MIA PaCa-2, LoVo-1) [2].

Cytotoxicity Cancer cell lines Selectivity Phenoxazinone alkaloids

Neuroprotective Activity: LTP Preservation Not Observed with Antibacterial Phenoxazinones

71939-12-3 (O4) treatment suppresses inhibition of long-term potentiation (LTP) by Aβ oligomers in hippocampal brain slices [1], a functional neuroprotective endpoint not reported for other phenoxazinone derivatives including the antibacterial aminophenoxazinones from Halomonas sp. or cytotoxic alkaloids from Streptomyces [2][3]. The LTP preservation effect correlates with O4-mediated reduction of toxic Aβ oligomer concentrations [1].

Long-term potentiation Neuroprotection Hippocampal slices Synaptic function

Physicochemical Properties: Predicted Solubility and Chromatographic Behavior Differentiation

71939-12-3 exhibits distinct predicted physicochemical parameters compared to simpler phenoxazinone scaffolds. The compound has a calculated cLogP of 3.329 and cLogS of -4.08, with a polar surface area of 139.81 Ų and 5 hydrogen bond donors . In comparison, the core 3H-phenoxazin-3-one scaffold (without the dihydroxyphenyl substitutions) has substantially lower molecular weight and polarity, yielding different chromatographic retention and solubility behavior [1]. These differences are practically relevant for HPLC method development and solvent selection.

Physicochemical properties HPLC Solubility LogP

71939-12-3 (O4) Validated Application Scenarios for Scientific Procurement


Amyloid-β Oligomer Toxicity and Fibrillogenesis Mechanism Studies

71939-12-3 (O4) is specifically procured for in vitro and ex vivo studies investigating the conversion of toxic Aβ oligomers into mature amyloid fibrils. The compound directly binds hydrophobic residues in Aβ peptides and accelerates polymerization, reducing small toxic oligomer concentrations in heterogeneous aggregation reactions and preserving LTP in hippocampal brain slices [1]. This application scenario is uniquely supported for 71939-12-3 and cannot be replicated with generic phenoxazinones.

Cell-Based Neuroprotection Assays in Alzheimer's Disease Models

Researchers procure 71939-12-3 for cell culture experiments evaluating protection against Aβ-induced toxicity. In differentiated SH-SY5Y cells and primary cortical neurons, 71939-12-3 at 5-25 μM promotes Aβ42 aggregation while simultaneously reducing Aβ42-induced cellular toxicity over 48-hour exposure [2]. The low intrinsic cytotoxicity of 71939-12-3 relative to other phenoxazinones [3] makes it suitable for these assays without confounding viability artifacts.

Comparative Pharmacology of Phenoxazinone Scaffolds

71939-12-3 serves as a reference compound in structure-activity relationship studies comparing phenoxazinone derivatives. Its unique amyloid-modulating activity, coupled with low cytotoxicity relative to questomycin A (IC50 difference of 20-40 fold in sensitive cell lines [3]) and absence of antibacterial activity characteristic of aminophenoxazinones [4], provides a distinct functional benchmark within this chemical class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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